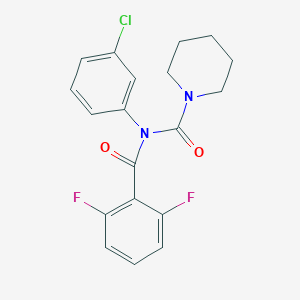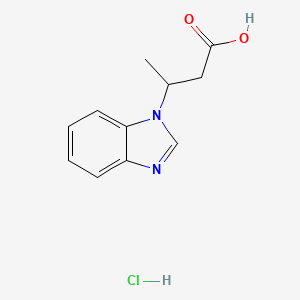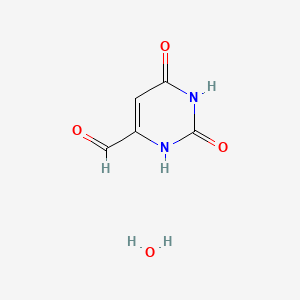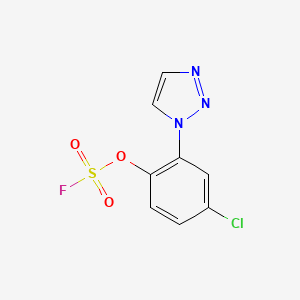![molecular formula C15H16N6O2S2 B2828244 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 394235-64-4](/img/structure/B2828244.png)
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide” is a complex organic compound. It contains several functional groups and heterocyclic moieties, including a 1,3,4-thiadiazole ring and a 1,2,4-triazole ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a pharmacophore hybridization approach . This approach is widely used for the design of drug-like small molecules with anticancer properties . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole and 1,2,4-triazole rings, along with the methoxyphenyl and methyltriazolylsulfanyl groups . The structure of similar compounds has been confirmed by 1H, 13C, 2D NMR and LC-MS spectra .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those bearing thiadiazole moieties, and tested their antioxidant and anticancer activities. These derivatives showed significant antioxidant activity, with some compounds being more effective than ascorbic acid. Moreover, certain derivatives exhibited notable cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, highlighting their potential as anticancer agents Tumosienė et al., 2020.
Photodynamic Therapy for Cancer Treatment
Research by Pişkin et al. (2020) involved the synthesis of new zinc phthalocyanine derivatives substituted with thiadiazole-based benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment Pişkin et al., 2020.
Antimicrobial Activity
Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole-derived Schiff bases, which were evaluated for their antibacterial and antifungal activities. The study found that these compounds exhibited moderate activity against various bacterial and fungal species, suggesting their potential as antimicrobial agents Vinusha et al., 2015.
Anticonvulsant Agents
A study by Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. Several of the synthesized compounds showed protection against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents Farag et al., 2012.
Antibacterial and Antifungal Agents
Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives and screened them for their antibacterial and antifungal activities. The study found that most of the synthesized compounds exhibited significant antimicrobial activities, comparable to standard agents like Ampicillin and Flucanazole Helal et al., 2013.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c1-9(24-15-20-16-8-21(15)2)12(22)17-14-19-18-13(25-14)10-4-6-11(23-3)7-5-10/h4-9H,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPRZZBJQBRNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC)SC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2828161.png)
![1-(4-tert-butylphenyl)-6,8-dichloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2828165.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2828169.png)





![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2828175.png)
![N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2828177.png)
![N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2828181.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2828182.png)
